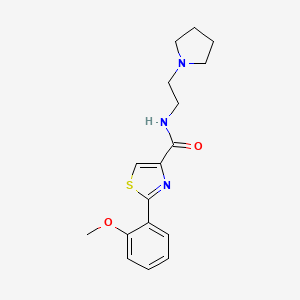
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine, also known as DBPMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBPMA is a purine derivative that has been synthesized using a multi-step process involving the reaction of several organic compounds.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including cyclin-dependent kinases and topoisomerases. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to have antioxidant properties. It has also been shown to reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine for lab experiments is its high solubility in water, which makes it easy to use in cell culture experiments. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has low toxicity, which makes it a safe compound to use in animal studies. However, one of the limitations of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine is its limited stability, which may limit its use in long-term studies.
将来の方向性
There are several future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine. One area of research is in the development of more stable analogs of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine with improved therapeutic properties. Another area of research is in the study of the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine, which may provide insight into its potential therapeutic applications. Additionally, the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine in combination with other compounds may enhance its anti-cancer and anti-inflammatory properties.
合成法
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-nitro-N-phenylglyoxylamide. This compound is then reduced using palladium on carbon to form 2-amino-N-phenylglyoxylamide. The next step involves the reaction of 2-amino-N-phenylglyoxylamide with 3,4-methylenedioxybenzaldehyde to form 2-(3,4-methylenedioxybenzylideneamino)-N-phenylglyoxylamide. This compound is then reduced using sodium borohydride to form N-(3,4-methylenedioxybenzyl)-N-phenylglyoxylamide. Finally, the reaction of N-(3,4-methylenedioxybenzyl)-N-phenylglyoxylamide with 6-chloropurine in the presence of potassium carbonate results in the formation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine.
科学的研究の応用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary research areas is in the treatment of cancer. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-4-21-11-3-2-10(6-12(11)22-5-1)7-16-14-13-15(18-8-17-13)20-9-19-14/h2-3,6,8-9H,1,4-5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKWRFISVBTRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC3=NC=NC4=C3NC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)

![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)